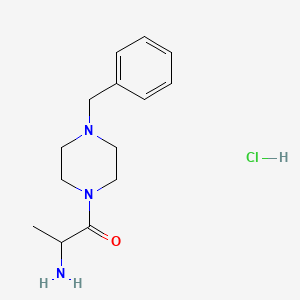
2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride
Descripción general
Descripción
2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride (2-A-4-B-1-P-1-P-HCl), also known as A-4-B-P, is a synthetic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Antimuscarinic Activity
A study explores the antimuscarinic activity of a class of substituted 1-phenyl-3-piperazinyl-2-propanones, including compounds with benzyl substitution on the piperazine moiety. These compounds showed potential utility in treating urinary incontinence associated with bladder muscle instability. They demonstrated selectivity for M3 muscarinic receptors (smooth muscle) and bladder selectivity, presenting candidates for clinical study (Kaiser et al., 1993).
Potential Antipsychotic Agents
A research focused on synthesizing heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride as potential antipsychotic agents. These analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Two derivatives exhibited potent in vivo activities and were selected for further evaluation as potential backup compounds to existing antipsychotic agents (Norman et al., 1996).
Antibacterial and Antituberculosis Activity
A series of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines were synthesized and showed significant antimicrobial activity against various bacteria and fungi. They also demonstrated antituberculosis activity against MTB H37 RV strain (Patel et al., 2012).
Carbon Dioxide Capture
Research on blends of piperazine and 2-amino-2-methyl-1-propanol (AMP) for CO2 capture by amine scrubbing was conducted. The study focused on the solid solubility, CO2 solubility, mass transfer rate, viscosity, volatility, and thermal degradation of these blends, highlighting their potential application in carbon capture technologies (Li et al., 2013).
Anticonvulsant Activity
Mono-Mannich bases and corresponding azine derivatives of 3-amino-1-aryl-1-propanone hydrochlorides were synthesized and evaluated for their anticonvulsant activities. Some compounds showed protective effect in maximal electroshock (MES) screening, indicating potential as new anticonvulsant compounds for grand mal epilepsy (Gul et al., 2004).
Propiedades
IUPAC Name |
2-amino-1-(4-benzylpiperazin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-12(15)14(18)17-9-7-16(8-10-17)11-13-5-3-2-4-6-13;/h2-6,12H,7-11,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRDZTSZVODTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
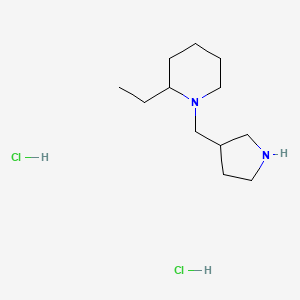
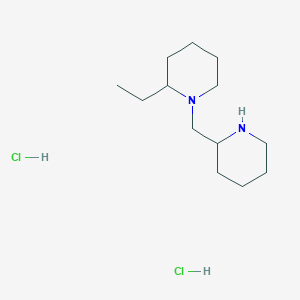
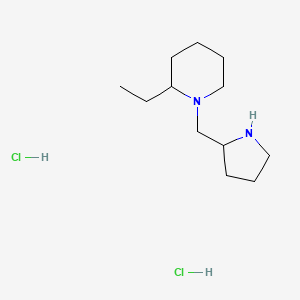
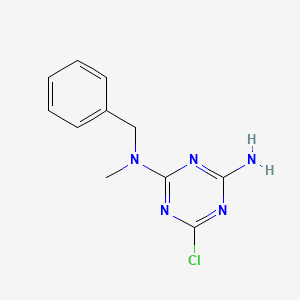
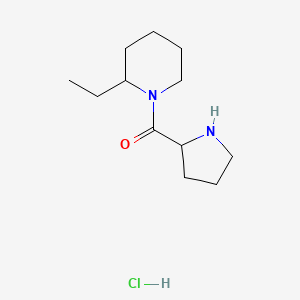

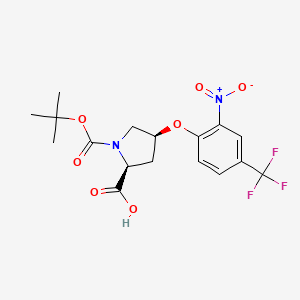
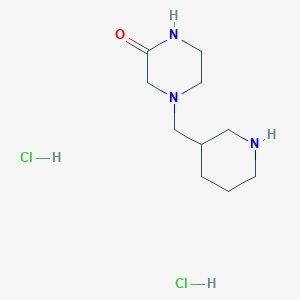
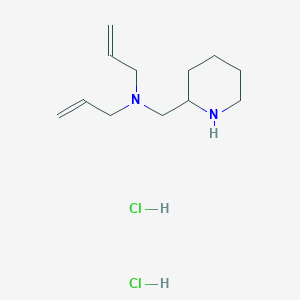
![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)
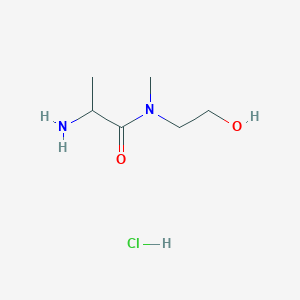
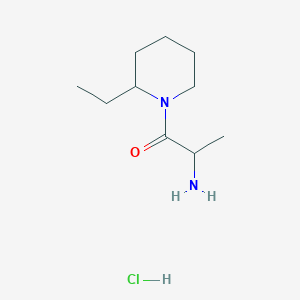
![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)